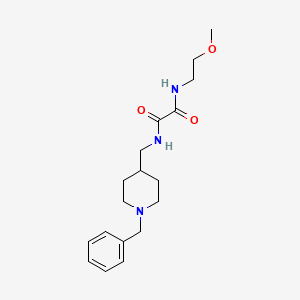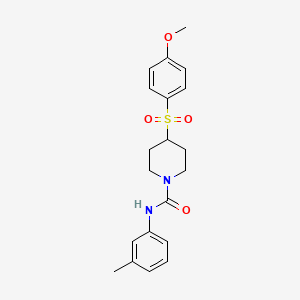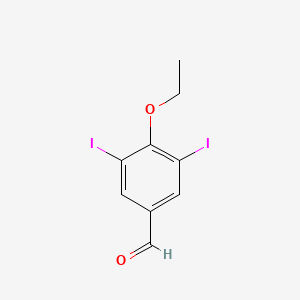
4-Ethoxy-3,5-diiodobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-3,5-diiodobenzaldehyde is an organic compound with the molecular formula C9H8I2O2. It is characterized by the presence of two iodine atoms and an ethoxy group attached to a benzaldehyde core. This compound is often used as a building block in organic synthesis due to its unique reactivity and structural properties .
准备方法
Synthetic Routes and Reaction Conditions
4-Ethoxy-3,5-diiodobenzaldehyde can be synthesized through various methods. One common approach involves the iodination of 4-ethoxybenzaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs under mild conditions and yields the desired diiodinated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
4-Ethoxy-3,5-diiodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 4-ethoxy-3,5-diiodobenzoic acid.
Reduction: Formation of 4-ethoxy-3,5-diiodobenzyl alcohol.
Coupling: Formation of biaryl compounds.
科学研究应用
4-Ethoxy-3,5-diiodobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-ethoxy-3,5-diiodobenzaldehyde depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, for example, the compound participates in a series of steps involving oxidative addition, transmetalation, and reductive elimination. The iodine atoms facilitate these reactions by acting as leaving groups, allowing the formation of new carbon-carbon bonds .
相似化合物的比较
Similar Compounds
3,5-Diiodobenzaldehyde: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
4-Ethoxybenzaldehyde: Lacks the iodine atoms, limiting its use in coupling reactions.
Uniqueness
4-Ethoxy-3,5-diiodobenzaldehyde is unique due to the presence of both iodine atoms and an ethoxy group, which confer distinct reactivity and versatility in synthetic applications. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis .
属性
IUPAC Name |
4-ethoxy-3,5-diiodobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKCHXBRSBJZLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol](/img/structure/B2418828.png)
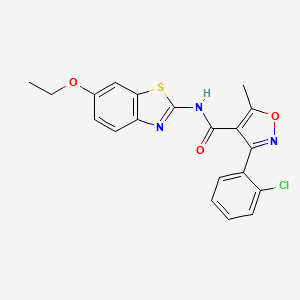
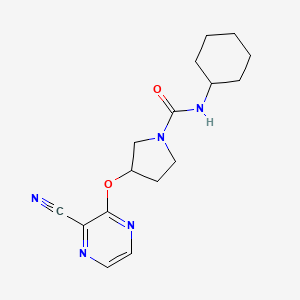
![1-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2418832.png)
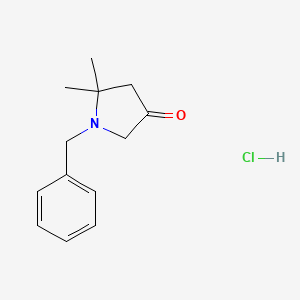
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide](/img/structure/B2418838.png)
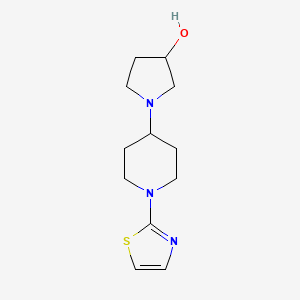
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2418841.png)
![7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418843.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2,4-difluorobenzoate](/img/structure/B2418846.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2418848.png)
